3,4-Dibromo-2,6-dimethylphenol
Description
Contextualization within Halogenated Phenolic Compound Research
Halogenated phenolic compounds represent a significant class of molecules characterized by a phenol (B47542) ring substituted with one or more halogen atoms. publish.csiro.au These compounds are of substantial interest due to their diverse applications and presence in both natural and anthropogenic systems. publish.csiro.au The introduction of halogen atoms, such as bromine, onto a phenolic backbone can significantly alter the compound's physical, chemical, and biological properties. publish.csiro.au
3,4-Dibromo-2,6-dimethylphenol fits within this class as a di-brominated derivative of 2,6-dimethylphenol (B121312). Its structure, featuring bromine atoms at the 3 and 4 positions of the phenol ring, alongside methyl groups at the 2 and 6 positions, makes it a subject of interest for studying the influence of specific substitution patterns on reactivity and polymerizability. Research into halogenated phenols often explores their synthesis, reactivity, and potential applications, as well as their environmental behavior.
Significance in Contemporary Organic Chemistry and Environmental Science Research
In the realm of organic chemistry, this compound has proven to be a valuable monomer in the synthesis of brominated poly(phenylene oxide)s. acs.org The incorporation of bromine into the polymer backbone is of interest for modifying polymer properties, such as flammability and thermal stability. acs.org The polymerization of this compound provides a route to polymers where the bromine atoms are located exclusively on the aromatic rings. acs.org
Studies on the reactivity of this compound have also provided valuable insights. For instance, research on its reaction with aryllead tricarboxylates has demonstrated that the presence of electron-withdrawing bromine atoms leads to a markedly slower reaction rate compared to its non-brominated counterpart, 2,6-dimethylphenol. publish.csiro.au Despite this, the yield of the resulting aryldienones was only marginally lower, highlighting the compound's utility in certain synthetic transformations. publish.csiro.au
From an environmental science perspective, the study of brominated phenols is crucial due to their potential persistence and behavior in the environment. While specific environmental fate data for this compound is not extensively documented in readily available literature, research on related brominated compounds, such as bromophenol blue, indicates that such chemicals are expected to be found predominantly in surface water and may persist in the environment. canada.ca The synthesis of this compound can occur as a byproduct during the bromination of 2,6-dimethylphenol, making an understanding of its potential environmental presence relevant. chemicalbook.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Key Research Area |
| This compound | C₈H₈Br₂O | Polymer Chemistry, Organic Synthesis |
| 2,6-Dimethylphenol | C₈H₁₀O | Polymer Precursor, Organic Synthesis |
| 4-Bromo-2,6-dimethylphenol (B182379) | C₈H₉BrO | Polymerization, Disinfectants |
| Bromophenol blue | C₁₉H₁₀Br₄O₅S | Environmental Fate Studies |
Properties
CAS No. |
1125-51-5 |
|---|---|
Molecular Formula |
C8H8Br2O |
Molecular Weight |
279.96 g/mol |
IUPAC Name |
3,4-dibromo-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
InChI Key |
GNDIVIKZOWZSHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Br)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)Br)Br |
Synonyms |
3,4-Dibromo-2,6-dimethylphenol |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Studies of 3,4 Dibromo 2,6 Dimethylphenol
Fundamental Reaction Mechanisms of Brominated Phenols
The reactivity of brominated phenols is dictated by the interplay of the hydroxyl group and the bromine substituents on the aromatic ring. These functional groups influence the electron density distribution and steric accessibility of the ring, thereby directing the course of various reactions.
Electrophilic Substitution Processes and Regioselectivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of phenols. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions due to the delocalization of its lone pair of electrons into the benzene (B151609) ring, which increases the ring's electron density. savemyexams.comgoogle.com However, the substitution pattern in brominated phenols is also heavily influenced by the position of the existing bromine atoms.
In the case of phenols, bromination often leads to polysubstituted products. For instance, the reaction of phenol (B47542) with bromine water typically yields 2,4,6-tribromophenol (B41969) as a white precipitate. savemyexams.com The regioselectivity of bromination can be controlled by factors such as the choice of brominating agent and reaction conditions. ccspublishing.org.cnchemrxiv.org For example, using a combination of KBr and ZnAl–BrO3−–layered double hydroxides as the brominating reagent allows for highly regioselective monobromination of phenols, favoring the para position. mdpi.com If the para position is already occupied, the ortho position is preferentially brominated. mdpi.comresearchgate.net This high regioselectivity is attributed to the steric hindrance provided by the bulky activating agent. ccspublishing.org.cngoogle.com
The table below summarizes the regioselective bromination of various substituted phenols, highlighting the reaction conditions and the major products formed.
| Substrate | Brominating Agent | Solvent/Conditions | Major Product(s) | Reference(s) |
| Phenol | HBr/Di-benzyl sulfoxide (B87167) | 25 °C | 4-Bromophenol | ccspublishing.org.cn |
| 2-Methylphenol | HBr/Di-benzyl sulfoxide | 25 °C | 4-Bromo-2-methylphenol | ccspublishing.org.cn |
| 4-Nitrophenol | KBr/ZnAl–BrO3−–LDHs | - | 2-Bromo-4-nitrophenol | mdpi.com |
| 2,6-Dimethylphenol (B121312) | KBr/ZnAl–BrO3−–LDHs | - | 4-Bromo-2,6-dimethylphenol (B182379) | mdpi.com |
Oxidative Transformations and Radical-Mediated Pathways
Brominated phenols can undergo oxidative transformations, often proceeding through radical-mediated pathways. The oxidation of bromophenols can be initiated by various oxidizing agents, such as potassium permanganate (B83412), and can lead to the formation of polymeric products. nih.govacs.org The reaction rates are influenced by factors like pH and the substitution pattern of the halogens. nih.gov
Mechanistic studies suggest that the antioxidant activity of bromophenols is due to their ability to donate hydrogen atoms or electrons, a process facilitated by the hydroxyl and bromine groups on the aromatic ring. mdpi.com This radical scavenging activity is crucial in understanding their role as natural antioxidants. mdpi.com For instance, bromophenols isolated from marine red algae have shown significant radical scavenging activity, with the formal hydrogen atom transfer (f-HAT) mechanism being predominant in both lipid and polar environments. mdpi.com
The oxidation of bromophenols can also lead to the formation of brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.org The formation of these products is thought to occur via the coupling of bromophenoxyl radicals generated from the one-electron oxidation of the parent bromophenol. acs.org
Kinetic Studies and Reaction Rate Determinants
Kinetic studies provide valuable insights into the factors that control the rates of chemical reactions involving brominated phenols.
Elucidation of Kinetic Isotope Effects (KIEs) in Brominated Organic Compounds
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. researchgate.netnih.gov In the context of brominated organic compounds, bromine KIEs can provide detailed information about debromination reactions. nih.govnih.gov
Recent advancements in compound-specific isotope analysis have enabled the high-precision measurement of bromine isotope ratios in individual brominated organic compounds. nih.gov This technique has been applied to study the microbial reductive debromination of brominated phenols, revealing bromine isotope enrichment factors that provide insight into the biological reaction pathways. nih.gov For example, studies on the debromination of 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol showed distinct isotope enrichment factors, indicating differences in their reaction mechanisms. nih.gov
The table below presents bromine isotope enrichment factors for the debromination of several brominated phenols.
| Compound | Isotope Enrichment Factor (ε) | Reference(s) |
| 4-Bromophenol | -0.76 ± 0.08 ‰ | nih.gov |
| 2,4-Dibromophenol | -0.46 ± 0.19 ‰ | nih.gov |
| 2,4,6-Tribromophenol | -0.20 ± 0.06 ‰ | nih.gov |
Influence of Electronic and Steric Effects of Substituents on Reactivity
The reactivity of substituted phenols is a delicate balance of electronic and steric effects imparted by the various substituents on the aromatic ring. iupac.orge-bookshelf.de
The hydroxyl group, with its electron-donating resonance effect and electron-withdrawing inductive effect, strongly influences the reactivity of the phenol ring. savemyexams.com Bromine atoms, being electronegative, exert an electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring and thus affect its reactivity towards electrophiles. vaia.com
Steric hindrance plays a significant role in determining the regioselectivity of reactions. ccspublishing.org.cnvaia.com Bulky substituents can block access to adjacent positions on the ring, favoring reaction at less hindered sites. quora.com For example, in the bromination of phenols, the use of sterically hindered sulfoxides as activators leads to high para-selectivity. ccspublishing.org.cn In 2,6-disubstituted phenols like 2,6-dimethylphenol, the positions ortho to the hydroxyl group are sterically hindered by the methyl groups, making the para position the most likely site for electrophilic attack. mdpi.com The presence of a markedly slower reaction rate of 3,4-dibromo-2,6-dimethylphenol compared with that of 2,6-dimethylphenol highlights the effect of electron-withdrawing groups on the reactivity of the phenol. publish.csiro.au
The interplay of these electronic and steric effects is crucial for predicting and controlling the outcome of chemical reactions involving substituted phenols like this compound.
Debromination Mechanisms and Pathways
The removal of bromine atoms from the aromatic ring of this compound is a form of dehalogenation. Based on studies of analogous compounds, several mechanistic pathways can be proposed for this transformation. These include reductive debromination and photocatalytic processes.
Reductive Dehalogenation
Reductive dehalogenation involves the replacement of a carbon-bromine (C-Br) bond with a carbon-hydrogen (C-H) bond. This is a plausible pathway for this compound, as the related compound 4-Bromo-2,6-dimethylphenol can be reduced to form 2,6-dimethylphenol. This type of reaction can be achieved through various chemical and biological methods.
Microbial Reductive Dehalogenation: Anaerobic microorganisms have been shown to reductively dehalogenate a variety of brominated phenols. For instance, studies on 2,4,6-tribromophenol (TBP) have identified anaerobic bacteria, such as Desulfovibrio species, that can sequentially remove bromine atoms, ultimately converting TBP to phenol. researchgate.net This process, termed "halorespiration," uses the brominated compound as a terminal electron acceptor for energy generation. researchgate.net The debromination rates under anaerobic conditions have been observed to be higher under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. nih.gov The initial step in the biodegradation of bromophenols under these conditions is typically reductive dehalogenation. nih.gov It is conceivable that specific microbial consortia could similarly metabolize this compound, likely in a stepwise manner, removing one bromine atom at a time.
Chemical Reductive Dehalogenation: In organic synthesis, dehalogenation can be accomplished using various reducing agents. A common method is catalytic hydrogenolysis, where hydrogen gas is used with a metal catalyst (e.g., Palladium on carbon) to cleave the C-Br bond. wikipedia.org Other methods include the use of metal hydrides or dissolving metal reductions. For aromatic halides, Grignard reagents can be used in a two-step hydrodehalogenation process. wikipedia.org
Photocatalytic Debromination
Photocatalytic degradation represents another significant pathway for the debromination of halogenated phenols. This process typically involves the generation of highly reactive species upon irradiation of a semiconductor photocatalyst.
Mechanism: Studies on compounds like 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) and 2,6-dibromo-4-methylphenol (B1582163) (DBMP) show that photocatalysis using materials like titanium dioxide (TiO₂) or magnetite (Fe₃O₄) can lead to efficient degradation and debromination. nih.govbeilstein-journals.org The mechanism is often a combination of oxidation and reduction processes. nih.govbeilstein-journals.org Upon illumination, the photocatalyst generates electron-hole pairs. The holes can generate powerful oxidizing species like hydroxyl radicals, while the electrons can directly participate in reduction reactions. nih.govrsc.org The presence of bromine substituents on the phenol ring allows for these reduction reactions to occur, leading to the cleavage of the C-Br bond and the release of bromide ions. nih.govbeilstein-journals.org The photolytic cleavage of the C-Br bond is a key initiation step. beilstein-journals.org
Role of Hydrated Electrons: Research into the photolysis of bromophenols has highlighted the important role of the hydrated electron (e⁻ₐq). researchgate.net The hydrated electron is a powerful reducing agent and can contribute significantly to the degradation and debromination of these compounds under UV irradiation. researchgate.net
The debromination of this compound would likely proceed stepwise, with the position of the initial debromination potentially influenced by the electronic environment of the C-Br bonds and the steric hindrance from the adjacent methyl groups.
Research Findings on Analogous Compounds
To illustrate the conditions and outcomes of debromination for structurally related compounds, the following table summarizes key findings from the literature.
| Compound | Method | Catalyst/Conditions | Key Findings | Reference |
| 2,4,6-Tribromophenol (TBP) | Microbial Reductive Dehalogenation | Desulfovibrio sp. strain TBP-1 (anaerobic) | Sequential debromination to 2,4-dibromophenol, then 4-bromophenol, and finally phenol. Coupled to bacterial growth. | researchgate.net |
| Monobrominated Phenols | Microbial Reductive Dehalogenation | Anaerobic marine/estuarine sediment microorganisms | Debromination observed under sulfidogenic and methanogenic conditions. Rates were higher under methanogenic conditions. | nih.gov |
| 4,4′-Isopropylidenebis(2,6-dibromophenol) (TBBPA) | Photocatalytic Degradation | Sulfur-doped nano TiO₂ / UV light | Mixed oxidation-reduction mechanism. Bromine substituents allow for reduction reactions, leading to bromide ion release. | nih.gov |
| 2,6-Dibromo-4-methylphenol (DBMP) | Photocatalytic Degradation | Magnetite (Fe₃O₄) / UV light (pH 8) | High degradation efficiency (98%) with release of bromide ions, indicating a mixed reduction-oxidation mechanism. | beilstein-journals.org |
| Tetrabromobisphenol A (TBBPA) | Photodegradation | Aqueous solution (pH 8) | Direct photolysis rate was six times higher at pH 8 than at pH 6. Debromination is a primary degradation pathway. | universiteitleiden.nl |
Advanced Spectroscopic and Analytical Characterization of 3,4 Dibromo 2,6 Dimethylphenol
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry stands as a cornerstone for the analysis of brominated phenols, offering unparalleled sensitivity and structural information. A variety of MS techniques are employed to identify and quantify these compounds in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used method for the analysis of less volatile or derivatized phenols. dphen1.com For more polar and non-volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. dphen1.com
The presence of bromine atoms in a molecule like 3,4-Dibromo-2,6-dimethylphenol produces a distinct isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance. youtube.com This results in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak, a dead giveaway for the presence of a single bromine atom. youtube.com For a dibrominated compound like the subject of this article, a more complex isotopic pattern with M, M+2, and M+4 peaks would be expected, providing a clear signature for its identification.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. This technique provides the exact mass of the molecule, which can be used to calculate its molecular formula. For instance, the high-resolution mass spectrum of 4,6-dibromo-2,3-dimethylphenol, a structural isomer of the target compound, showed a calculated (M-H)⁻ of 276.8869, with the found value being 276.8867. rsc.org This level of precision is crucial for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The use of analyzers like Time-of-Flight (TOF) in conjunction with liquid chromatography (LC-TOF-MS) has become increasingly popular due to its high resolution and mass accuracy, which helps in avoiding false positives from isobaric interferences. dphen1.com
Both Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in the identification and quantification of brominated phenols. sci-hub.sepsu.edu
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For phenols, which can be less volatile, a derivatization step is often employed to increase their volatility and improve chromatographic separation. psu.edusettek.com Methods for the simultaneous determination of various brominated phenols, including dibromophenols, in soil and other environmental matrices have been successfully developed using GC-MS. psu.edu Retention time locking in GC-MS provides a reliable method for the confident identification of phenolic compounds, as many isomers exhibit similar mass spectra and require retention time information for confirmation. manuallib.com
LC-MS/MS , particularly when coupled with techniques like solid-phase extraction (SPE), offers a reliable and effective method for the simultaneous analysis of trace amounts of bromophenols in aqueous samples. nih.govresearchgate.net This approach avoids the need for derivatization and can achieve very low detection limits. researchgate.net LC-TOF-MS has been effectively used to identify various transformation products of bromophenols, such as those formed during chlorination processes. sci-hub.se
Table 1: GC-MS and LC-MS/MS Parameters for Bromophenol Analysis
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Derivatization may be required to increase volatility. | Solid-Phase Extraction (SPE) for cleanup and concentration. nih.govresearchgate.net |
| Separation | Capillary columns (e.g., DB-5ms, DB-XLB). manuallib.com | Reversed-phase liquid chromatography (RP-LC). dphen1.com |
| Ionization | Electron Ionization (EI). | Electrospray Ionization (ESI). nih.govresearchgate.net |
| Mass Analyzer | Quadrupole, Ion Trap. psu.edu | Triple Quadrupole (QqQ), Time-of-Flight (TOF). dphen1.comnih.gov |
| Detection Mode | Full scan and Selected Ion Monitoring (SIM). psu.edu | Multiple Reaction Monitoring (MRM). |
| Application | Analysis of volatile and semi-volatile bromophenols in soil and other matrices. psu.edu | Trace analysis of bromophenols in aqueous samples. nih.govresearchgate.net |
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the isotopic ratios of individual compounds within a sample. youtube.com For brominated compounds, CSIA of bromine (δ⁸¹Br) can provide valuable information for source apportionment and for monitoring degradation pathways in the environment. nih.gov The analysis is typically performed using gas chromatography coupled to a multi-collector inductively coupled plasma mass spectrometer (GC-MC-ICP-MS) or a quadrupole mass spectrometer (GC/qMS). nih.govdiva-portal.org
The principle behind CSIA is that the isotopic composition of a manufactured compound can vary depending on the starting materials and the manufacturing process, leading to distinct isotopic signatures. youtube.com This allows for the potential to distinguish between different sources of contamination. youtube.com While the direct application of CSIA to this compound is not extensively documented in the provided search results, the methodology has been successfully applied to other brominated organic compounds, demonstrating its potential for this class of chemicals. nih.govnih.gov Precise bromine isotope analysis can be achieved with precisions in the range of 0.2-0.3‰ using GC/qMS systems. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the hydroxyl proton, and the methyl protons. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the aromatic ring and the methyl groups. chemicalbook.comchemicalbook.com
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Aromatic CH | ~7.0-7.5 | Singlet |
| OH | Variable | Singlet (broad) |
| CH₃ | ~2.2 | Singlet |
| ¹³C NMR | ||
| C-OH | ~150-155 | |
| C-Br (C3 & C4) | ~110-120 | |
| C-CH₃ (C2 & C6) | ~125-135 | |
| C-H (C5) | ~130-135 | |
| CH₃ | ~15-20 |
Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions. chemicalbook.combeilstein-journals.orgrsc.org
To overcome the challenges of spectral overlap and to gain deeper structural insights, advanced multi-dimensional NMR techniques are employed.
Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This is particularly useful for assigning the signals in complex spectra, such as those of substituted phenols. modgraph.co.ukrsc.org
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. researchgate.net This "virtual separation" can be invaluable for analyzing complex mixtures without the need for physical separation. bohrium.com 3D DOSY experiments, such as DOSY-COSY and DOSY-HSQC, provide even greater resolution for the structural elucidation of complex pollutants. bohrium.com For halogenated phenols, DOSY has been used to study their association with dissolved humic matter, providing insights into their environmental interactions. researchgate.net
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is particularly sensitive to polar functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the phenolic group, C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Br stretching vibrations. The O-H stretching band is often broad due to intermolecular hydrogen bonding. nih.gov
Raman Spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com For aromatic compounds, C-Br stretching vibrations typically appear in the Raman spectrum around 500–600 cm⁻¹. sciepub.com The combination of FTIR and Raman spectroscopy provides a more complete vibrational characterization of the molecule. spectroscopyonline.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O | Stretching | 1200-1300 |
| C-Br | Stretching | 500-600 |
Note: These are general ranges and the exact positions of the bands can be influenced by the specific substitution pattern and intermolecular interactions. nih.govsciepub.comijfans.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural elucidation of this compound by identifying its functional groups. The FTIR spectrum of brominated phenols reveals characteristic absorption bands. General spectral features for substituted phenols include:
O-H Stretching: A broad band typically observed in the region of 3200-3700 cm⁻¹ is indicative of the hydroxyl (-OH) group. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups is expected in the 2850-2970 cm⁻¹ range.
C=C Aromatic Ring Stretching: Vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically result in several bands in the 1450-1650 cm⁻¹ region. mdpi.com
C-O Stretching: The stretching vibration of the C-O bond in phenols is generally found in the 1100-1250 cm⁻¹ range. mdpi.com
C-Br Stretching: The carbon-bromine bond stretching vibration is expected to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ range. The presence of two bromine atoms on the ring will influence the exact position and intensity of this band.
The specific substitution pattern of this compound, with two methyl groups and two bromine atoms on the phenyl ring, will lead to a unique fingerprint in the FTIR spectrum, allowing for its identification and differentiation from other isomers.
Raman Spectroscopy for Aromatic Ring Vibrations
Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR, offering distinct advantages for analyzing the aromatic ring vibrations of this compound. This technique is particularly sensitive to non-polar bonds and provides detailed information about the skeletal structure of the molecule.
Key Raman scattering signals for phenolic compounds include:
Aromatic Ring Vibrations: The region between 415 cm⁻¹ and 650 cm⁻¹ is characteristic of aromatic ring vibrations. uliege.be
C=C Stretching: Aromatic C=C stretching vibrations give rise to bands in the 1590-1625 cm⁻¹ range. uliege.be
O-H Deformation and C-O Stretching: Combination bands associated with O-H deformation and C-O stretching are observed around 1310-1410 cm⁻¹. uliege.be
=C-H In-plane and Out-of-plane Deformations: These vibrations are visible in the 1000-1290 cm⁻¹ and 680-965 cm⁻¹ regions, respectively. uliege.be
The substitution pattern on the benzene ring significantly influences the Raman spectrum. For halogenated phenols, theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. researchgate.net The presence of bromine atoms and methyl groups on the aromatic ring of this compound will result in a characteristic Raman spectrum, which can be used for its identification and structural analysis.
UV-Visible Spectroscopy in Aromatic Chromophore Analysis
UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound, based on the absorption of ultraviolet and visible light by its aromatic chromophore. The benzene ring in the molecule acts as the primary chromophore.
The absorption characteristics of aromatic compounds are influenced by the substituents on the ring. basicmedicalkey.com For phenol (B47542) itself, the primary absorption maximum (λmax) is observed around 275 nm. docbrown.info The presence of substituents can cause a shift in the λmax to longer wavelengths (bathochromic shift) and an increase in the absorption intensity (hyperchromic effect).
In the case of this compound, the hydroxyl group, methyl groups, and bromine atoms all act as auxochromes, modifying the absorption spectrum of the benzene ring. The specific positions of these substituents will determine the precise λmax and molar absorptivity. The UV-visible spectrum can be used to determine the concentration of this compound in solution, following Beer-Lambert's law.
| Compound | λmax (nm) | Solvent |
| Phenol | 275 | Not specified |
| 3-Nitrophenol | 275 and 340 | Not specified |
This table provides examples of λmax for related phenolic compounds to illustrate the effect of substituents. The exact λmax for this compound would need to be experimentally determined.
Chromatographic Separation Techniques for Purity and Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures or for purity assessment.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of brominated phenols. Reversed-phase HPLC (RP-HPLC) is a common mode for separating these compounds. nih.govresearchgate.net
Key aspects of HPLC method development for this compound include:
Stationary Phase: A C18 column (e.g., Lichrospher 100 RP-18) is frequently employed. nih.govresearchgate.net Pentafluorophenyl (PFP) stationary phases can also offer excellent peak shape and resolution for halogenated phenols. thermofisher.com
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. nih.gov The composition can be isocratic or a gradient to achieve optimal separation. nih.govresearchgate.net
Detection: UV detection is a common and effective method, with the wavelength set at or near the λmax of the analyte (e.g., 286 nm for some dibromophenols). nih.govresearchgate.net Electrochemical detection can also be employed for enhanced sensitivity. nih.gov
A developed HPLC method allows for the determination of the purity of this compound and its quantification in various samples.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While phenols can be analyzed directly by GC, their polarity can lead to poor peak shapes. Therefore, derivatization is often employed to increase their volatility and improve chromatographic performance. settek.comgreenrivertech.com.tw
For the analysis of this compound by GC, the following considerations are important:
Column: A fused-silica capillary column with a non-polar or medium-polarity stationary phase is typically used.
Detector: A Flame Ionization Detector (FID) can be used for underivatized phenols, while an Electron Capture Detector (ECD) is highly sensitive to the halogenated derivatives. epa.gov Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification.
Derivatization: As discussed in the next section, converting the phenolic hydroxyl group into a less polar ether or ester derivative is a common strategy to improve GC analysis.
Comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater resolving power for complex samples containing various volatile compounds. mdpi.com
Chemical Derivatization for Enhanced Analytical Detection and Separation
Chemical derivatization is a crucial step in the analysis of this compound by GC and can also be used to enhance detection in HPLC. The primary goal is to convert the polar hydroxyl group into a less polar, more volatile, and more easily detectable functional group. scielo.org.za
Common derivatization strategies for phenols include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (B98337) ether. This is a widely used method for GC analysis. psu.edu
Acetylation: Acetic anhydride (B1165640) can be used to form the corresponding acetate (B1210297) ester.
Pentafluorobenzylation: Pentafluorobenzyl bromide (PFBBr) reacts with phenols to form pentafluorobenzyl ethers. settek.comgreenrivertech.com.tw These derivatives are highly responsive to an Electron Capture Detector (ECD), providing excellent sensitivity. epa.gov However, some hindered phenols may not react efficiently with this reagent. settek.comgreenrivertech.com.tw
Methylation: Diazomethane can be used to convert phenols to their corresponding methyl ethers (anisoles). settek.comgreenrivertech.com.tw Due to the hazards associated with diazomethane, this method requires special precautions. epa.gov
Coupling Reactions: For UV-Visible spectrophotometric determination, coupling reagents like 2,6-dibromoquinone-4-chlorimide (DBQC) can be used to form a colored product, enhancing detection. researchgate.net
The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis.
| Derivatization Reagent | Derivative Formed | Analytical Technique | Benefit |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | GC | Increased volatility and thermal stability |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | GC-ECD | High sensitivity with ECD |
| Diazomethane | Methyl ether (anisole) | GC | Increased volatility |
| 2,6-Dibromoquinone-4-chlorimide (DBQC) | Colored product | UV-Vis | Enhanced spectrophotometric detection |
Theoretical and Computational Chemistry for 3,4 Dibromo 2,6 Dimethylphenol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are foundational tools for investigating the intrinsic properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.
Computational chemistry is a powerful approach for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. By calculating the energies of these species, reaction mechanisms can be proposed and evaluated.
For instance, Ab initio unrestricted Hartree-Fock calculations have been successfully used to gain insight into the mechanism of the copper-catalyzed oxidative phenol (B47542) coupling reaction of related compounds like 2,6-dimethylphenol (B121312) rug.nl. Such studies determine atomic charges for various states of the molecule (phenol, phenoxyl radical, phenolate anion, and phenoxonium cation) to identify the sites most susceptible to nucleophilic attack, thereby clarifying the reaction pathway rug.nl.
DFT calculations are also employed to determine the reaction barriers for specific mechanistic steps. For example, in the coupling reactions of other brominated organic compounds, DFT has been used to calculate the energy barriers for steps like C-H bond cleavage or covalent linking, helping to distinguish between possible reaction pathways researchgate.net. While specific DFT studies detailing the reaction mechanisms for the formation or subsequent reactions of 3,4-Dibromo-2,6-dimethylphenol are not prevalent in the surveyed literature, the established methodologies are directly applicable. A hypothetical reaction pathway, such as the electrophilic bromination of 2,6-dimethylphenol, could be modeled to locate the transition state geometries and calculate the activation energies for bromine addition at the C3 and C4 positions.
Table 1: Illustrative Energy Profile Data from a Hypothetical Reaction Mechanism Study
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP | 6-31G(d) | 0.0 |
| Transition State 1 | B3LYP | 6-31G(d) | +15.2 |
| Intermediate | B3LYP | 6-31G(d) | -2.5 |
| Transition State 2 | B3LYP | 6-31G(d) | +12.8 |
| Products | B3LYP | 6-31G(d) | -10.7 |
Note: The data in this table is illustrative of typical outputs from quantum chemical calculations for reaction mechanism studies and does not represent actual calculated values for this compound.
The electronic structure of a molecule is key to its reactivity. Quantum chemical calculations provide detailed information about molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability semanticscholar.org.
From these orbital energies, a suite of reactivity indices can be calculated based on conceptual DFT nih.govresearchgate.net. These indices quantify and predict the reactive behavior of molecules.
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Hardness (η): Represents the resistance to a change in electron distribution. A "soft" molecule has a small HOMO-LUMO gap and is more reactive semanticscholar.org.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. This allows for the classification of molecules as strong, moderate, or marginal electrophiles semanticscholar.org.
Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule.
Parr Functions (Pk+ and Pk-): Local reactivity indices that predict the most likely sites within a molecule for nucleophilic (Pk+) and electrophilic (Pk-) attack nih.gov.
Table 2: Representative Conceptual DFT Reactivity Indices for a Substituted Phenol
| Parameter | Definition | Typical Calculated Value (eV) |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Electrophilicity (ω) | μ2 / (2η) | 2.79 |
Note: This table contains representative values for a generic substituted phenol to illustrate the concept. Specific calculated values for this compound were not available in the cited literature.
The acidity and basicity of a molecule are fundamental chemical properties. For phenols, protonation can occur either on the oxygen atom of the hydroxyl group or on the aromatic ring carbons. Computational methods can precisely calculate the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction, at various potential sites on the molecule.
Studies on phenol and its derivatives have shown that they are predominantly carbon bases, meaning protonation on the aromatic ring is energetically more favorable than on the oxygen atom researchgate.net. Ab initio and DFT calculations on a range of phenols have confirmed that protonation generally occurs at the carbon position para to the hydroxyl group, as this allows for the most effective delocalization and stabilization of the positive charge in the resulting arenium ion (σ-complex) researchgate.net.
For this compound, the C5 position is meta to the hydroxyl group, and the C3 and C4 positions are occupied by bromine atoms. The likely site for protonation would be the C5 position, though the electronic effects of the bromine and methyl substituents would need to be quantitatively assessed through specific calculations to determine the definitive protonation energetics and the most stable protonated isomer.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties using statistical methods mdpi.com. These models are particularly valuable for predicting the properties of compounds for which experimental data is unavailable.
The environmental fate of a chemical—its transport, distribution, and persistence in the environment—is governed by physicochemical properties such as aqueous solubility (Sw), the octanol/water partition coefficient (Kow), and the soil adsorption coefficient (Koc) mdpi.com. QSPR models are frequently developed to predict these properties for classes of environmental contaminants, such as halogenated phenols.
These models use molecular descriptors, which are numerical values derived from the chemical structure. Descriptors can range from simple constitutional counts (e.g., number of bromine atoms) to complex quantum-chemical parameters. For halogenated aromatic compounds, relevant descriptors often include mdpi.comnih.gov:
Molecular volume and surface area.
Electrostatic potential parameters.
HOMO and LUMO energies.
For example, a QSPR study on halogenated anisoles successfully established linear relationships between descriptors derived from electrostatic potential and molecular volume with properties like vapor pressure, Kow, and solubility nih.gov. Similarly, robust QSPR models have been developed for chlorophenols to predict log Kow and log Koc mdpi.com. A study on phenol derivatives also led to a QSPR model that predicts the reaction rate constant of degradation by sonolysis, an advanced oxidation process used in water treatment nih.gov. Although a specific QSPR model for this compound was not identified, these studies demonstrate the viability of using its calculated molecular descriptors to predict its environmental behavior.
Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Reactivity
QSAR is a modeling approach analogous to QSPR, but it relates molecular structure to biological activity or chemical reactivity nih.gov. By identifying the key structural features that influence a particular activity, QSAR models can be used to predict the activity of new or untested compounds and to guide the design of molecules with desired properties.
QSAR studies focused on the reactivity of phenolic compounds often examine processes like antioxidant activity (radical scavenging) or toxicity, which are manifestations of their chemical reactivity scienceopen.comnih.gov. The models are built by correlating a measured activity (e.g., IC50 value for toxicity) with calculated molecular descriptors for a series of related compounds researchgate.netresearchgate.net.
Quantum chemical descriptors are central to reactivity-focused QSAR models. Parameters such as HOMO energy (related to oxidation potential), LUMO energy, hardness, and various charge distributions are frequently found to be significant predictors of activity scienceopen.comresearchgate.net. For instance, a QSAR study on the acute toxicity of halogenated phenols found a strong correlation between toxicity and descriptors including the octanol-water partition coefficient, HOMO energy, dipole moment, and the sum of halogen electric charges researchgate.net. Such a model indicates that both the bioavailability (related to logP) and the electronic properties governing reactivity are key determinants of toxic action.
While a QSAR model specifically for the general chemical reactivity of this compound has not been detailed, the principles and descriptors used in QSAR studies of toxicity and antioxidant activity for other halogenated phenols are directly relevant to understanding and predicting its reactive tendencies.
Modeling Environmental Transformation Propensities
Quantitative Structure-Activity Relationship (QSAR) models, for instance, are mathematical models that correlate the chemical structure of a substance with its environmental fate or biological activity. europa.euresearchgate.net For brominated flame retardants (BFRs), a class of compounds to which this compound belongs, QSARs can be developed to predict properties related to environmental persistence and degradation. uninsubria.itnih.gov These models use molecular descriptors, calculated from the chemical structure, to estimate endpoints such as biodegradability, photolysis rates, and potential for bioaccumulation. researchgate.netecetoc.org The reliability of QSAR predictions depends on the model being scientifically validated and the substance falling within its applicability domain. europa.eu
The degradation of dibromophenols and other brominated phenols has been investigated, providing insights into potential transformation mechanisms. researchgate.netresearchgate.net A primary pathway for the degradation of phenolic compounds in the environment is through oxidation, often initiated by highly reactive species like hydroxyl radicals. mdpi.com Computational studies on other phenolic pollutants, such as triclosan, have explored biotransformation mechanisms catalyzed by enzymes like cytochromes P450. acs.orgnih.govresearchgate.net These studies often point to the formation of a phenoxy radical as a key intermediate. researchgate.net For this compound, this would involve the abstraction of the hydrogen atom from the hydroxyl group.
Subsequent reactions of the phenoxy radical could lead to a variety of transformation products. Based on studies of analogous compounds, these may include:
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Debromination: Removal of one or both bromine atoms, which may be a slower process than initial degradation. researchgate.net
Ring Cleavage: The opening of the aromatic ring, often following hydroxylation, which can lead to the formation of smaller, non-aromatic molecules. nih.gov
Phenol Coupling: The reaction of two phenoxy radicals to form larger, dimeric structures. acs.orgnih.govresearchgate.net
The specific products formed and the rates of these reactions are influenced by the positions of the bromine and methyl substituents on the phenol ring, which affect the molecule's electronic properties and steric hindrance.
Table 1: Plausible Environmental Transformation Reactions for this compound Based on Analogous Compounds
| Reaction Type | Initial Reactant | Key Intermediate | Potential Product Type | Reference Analogy |
| Oxidative H-Abstraction | This compound | 3,4-Dibromo-2,6-dimethylphenoxy radical | - | Degradation of 4-bromophenol researchgate.net |
| Hydroxylation | This compound | - | Brominated and methylated hydroquinones or catechols | Biotransformation of phenolic pollutants acs.orgnih.gov |
| Debromination | This compound | - | Monobromo- or non-brominated dimethylphenols | Degradation of dibromophenols researchgate.net |
| Aromatic Ring Cleavage | Hydroxylated intermediates | - | Aliphatic acids and smaller organic molecules | Degradation of phenol by Pseudomonas nih.gov |
| Phenol Coupling (Dimerization) | 3,4-Dibromo-2,6-dimethylphenoxy radical | - | Polybrominated and polymethylated biphenyl (B1667301) ethers or biphenyls | Biotransformation of triclosan acs.orgresearchgate.net |
This table is illustrative and based on transformation pathways observed for other phenolic and brominated phenolic compounds. The specific products for this compound would require dedicated experimental or computational studies.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the intermolecular interactions between this compound and its surrounding environment, such as solvent molecules or biological macromolecules. nih.gov
The structure of this compound, with its hydroxyl group, two bromine atoms, and a substituted aromatic ring, allows for a variety of non-covalent interactions that govern its physical properties and behavior in different media. MD simulations can model these interactions explicitly.
Key intermolecular interactions for this compound include:
Hydrogen Bonding: The hydroxyl (-OH) group is a primary site for forming hydrogen bonds. It can act as a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the oxygen atom). These interactions are crucial in aqueous solutions and in interactions with other polar molecules. researchgate.net
Halogen Bonding: The bromine atoms on the aromatic ring can participate in halogen bonds. This is a non-covalent interaction where the electrophilic region on the bromine atom (known as a σ-hole) interacts with a nucleophilic site on another molecule (e.g., an oxygen or nitrogen atom). dntb.gov.uamdpi.compku.edu.cn
π-π Stacking: The aromatic ring of the phenol can interact with other aromatic systems through π-π stacking. These interactions are important for the aggregation of molecules and their binding to planar structures.
MD simulations can be used to calculate thermodynamic properties such as the free energy of binding between this compound and a target molecule, or the potential of mean force for its interaction with a surface. nih.govresearchgate.net By simulating a system containing many molecules of this compound, one can also study its aggregation behavior and predict properties like solubility in different solvents. neliti.com Computational studies on halogenated oxindoles and other substituted phenols provide a framework for understanding the relative strengths of these different interactions. dntb.gov.uamdpi.comacs.org
Table 2: Typical Energy Ranges for Intermolecular Interactions Relevant to this compound
| Interaction Type | Description | Typical Energy Range (kJ/mol) | Reference for Energy Range |
| Hydrogen Bond | Interaction between the -OH group and an H-bond acceptor/donor. | 15 - 40 | General computational chemistry literature |
| Halogen Bond | Interaction involving the bromine atoms and a nucleophile. | 5 - 30 | Computational studies on halogen bonds pku.edu.cn |
| π-π Stacking | Interaction between the aromatic ring and another π-system. | 5 - 20 | General computational chemistry literature |
| Van der Waals Forces | Non-specific electrostatic interactions. | 2 - 10 | General computational chemistry literature |
Note: The actual strength of these interactions for this compound depends on the specific geometric arrangement and the chemical nature of the interacting partner.
Environmental Occurrence, Fate, and Transformation of 3,4 Dibromo 2,6 Dimethylphenol
Environmental Distribution and Sources in Aquatic and Terrestrial Systems
While specific data on the environmental distribution of 3,4-Dibromo-2,6-dimethylphenol is limited, its presence can be inferred from the known sources of its parent compounds and related brominated phenols. Brominated phenols (BPs) are introduced into the environment from both man-made and natural sources. Anthropogenic sources are significant, with BPs being used widely as flame retardants, pesticides, and chemical intermediates researchgate.net. The unbrominated precursor, 2,6-dimethylphenol (B121312) (2,6-DMP), is a widely used chemical intermediate for synthesizing plastics, medicines, and pesticides nih.gov. Consequently, residues of 2,6-DMP have been detected in environmental compartments like groundwater and industrial wastewater nih.gov.
The formation of this compound is plausible in environments where 2,6-dimethylphenol co-exists with bromide ions (Br⁻) and an oxidizing agent. For instance, the chlorination of water containing bromide ions is a known pathway for the formation of various bromophenols umich.edu. Similarly, the oxidation of phenols in the presence of bromide, catalyzed by natural manganese oxides found in soils and sediments, can produce a variety of brominated phenolic compounds nih.gov. Therefore, aquatic and terrestrial systems contaminated with industrial effluents containing dimethylphenols and bromide are potential sites for the formation and distribution of this compound.
Environmental Transformation Pathways of Brominated Phenols
The environmental persistence of this compound is limited by several transformation pathways that are common to brominated phenols. These pathways include degradation by light, breakdown by microorganisms, and various non-biological chemical reactions.
Photochemical Degradation and Photo-Bromination Processes
Photochemical degradation, or photolysis, is a significant pathway for the transformation of brominated phenols in sunlit surface waters. Under UV irradiation, the primary reaction is often debromination, where the carbon-bromine bond is broken, leading to the formation of less-brominated phenols epa.gov. Studies on bromophenols have shown that this process involves reactive species such as hydrated electrons (e⁻aq) researchgate.net. The rate of photochemical reactions can be influenced by the number and position of bromine substituents on the phenol (B47542) ring epa.gov. For this compound, it is expected that UV light would induce the cleavage of C-Br bonds, progressively forming monobromo-dimethylphenols and eventually 2,6-dimethylphenol.
Conversely, photochemical processes can also lead to the formation of brominated phenols. This "photo-bromination" can occur when phenols react with bromine radicals generated photochemically in waters containing bromide ions and photosensitizing substances like dissolved organic matter.
Biodegradation Mechanisms by Environmental Microorganisms
Microbial degradation is a crucial process for the complete removal of brominated phenols from the environment. While specific bacteria that degrade this compound have not been documented, the biodegradation of related compounds offers significant insights. A wide range of microorganisms, particularly from the genera Pseudomonas and Mycobacterium, are known to metabolize dimethylphenol isomers nih.govresearchgate.net. For instance, Mycobacterium neoaurum has been shown to degrade 2,6-DMP nih.gov.
The typical aerobic biodegradation pathway for phenolic compounds begins with hydroxylation, where a hydroxyl group is added to the aromatic ring, forming a catechol or a substituted catechol nih.govfrontiersin.org. This initial step is catalyzed by a phenol hydroxylase enzyme. Subsequently, the aromatic ring is cleaved by dioxygenase enzymes. This can occur through two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, which lead to different intermediate products that are further metabolized into the tricarboxylic acid (TCA) cycle frontiersin.orgnih.gov. For this compound, a likely pathway would involve initial enzymatic attack leading to debromination or hydroxylation, followed by aromatic ring cleavage. The presence of bromine atoms can sometimes slow down the rate of biodegradation compared to the non-halogenated parent compound nih.gov.
Abiotic Chemical Reactions (e.g., Oxidation, Hydrolysis, Chlorination)
This compound can undergo several abiotic chemical reactions in the environment.
Oxidation: Brominated phenols are susceptible to oxidation by common environmental oxidants like manganese oxides or those used in water treatment, such as potassium permanganate (B83412) nih.govacs.org. This process typically involves a one-electron transfer to form a phenoxyl radical. These highly reactive radicals can then couple with each other, leading to the formation of larger, polymeric products, including brominated analogues of polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs) acs.orgnih.gov. Ring-opening products may also be formed through further oxidation acs.org.
Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for brominated phenols under typical environmental pH conditions due to the stability of the aromatic ring and the carbon-bromine bonds.
Chlorination: In water treatment facilities or in waters where chlorine is used as a disinfectant, brominated phenols can react with chlorine. This reaction can proceed via electrophilic aromatic substitution, where a chlorine atom replaces a hydrogen atom on the aromatic ring, forming mixed chloro-bromo-phenols nih.govexlibrisgroup.com. Alternatively, chlorination can lead to the formation of ring-cleavage products, such as α,β-unsaturated dicarbonyls nih.gov. The presence of bromide in water during chlorination can lead to the formation of hypobromous acid (HOBr), which is a more aggressive brominating agent than chlorine is a chlorinating agent, potentially leading to further bromination umich.eduresearchgate.net.
Role of Natural Organic Matter (NOM) in Transformation Kinetics
Natural organic matter (NOM), a complex mixture of organic compounds found in soil and water, can significantly influence the transformation kinetics of brominated phenols. NOM can act as a photosensitizer, absorbing sunlight and transferring the energy to other molecules, which can accelerate the photochemical degradation of pollutants researchgate.net. Conversely, NOM can also have an inhibitory effect on certain reactions. For example, in chemical oxidation processes, NOM can compete with the target pollutant for the oxidant, thereby reducing the degradation rate of the brominated phenol nih.gov. The specific impact of NOM depends on its concentration, chemical composition, and the specific transformation process involved.
Metabolomic and Isotopic Tracing of Environmental Biotransformations
Advanced analytical techniques are used to trace the complex biotransformation pathways of environmental pollutants.
Metabolomics: This is the study of the complete set of small-molecule metabolites within an organism or a microbial community. In the context of environmental science, metabolomics can be used to identify the intermediate products formed during the biodegradation of a pollutant researchgate.net. By analyzing samples from a microbial culture degrading this compound, researchers could identify the specific metabolites produced, allowing for a detailed reconstruction of the degradation pathway researchgate.net.
Isotopic Tracing: Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracking the environmental fate of pollutants. This technique measures the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C or ⁸¹Br/⁷⁹Br) in a contaminant. During biodegradation, chemical reactions often proceed faster with lighter isotopes, leading to an enrichment of the heavier isotope in the remaining, undegraded compound. This phenomenon, known as the kinetic isotope effect, can be used to prove that degradation is occurring in the field and to elucidate reaction mechanisms mdpi.com. For instance, studies on the microbial debromination of various bromophenols have determined specific bromine isotope enrichment factors (ε), which provide insight into the bond-cleaving steps of the degradation pathway nih.gov. A significant carbon isotope effect (ε = -7.0 ± 0.4‰) has been observed during the aerobic biodegradation of the related compound dibromo neopentyl glycol (DBNPG), indicating that this technique is sensitive to microbial degradation processes mdpi.com.
Interactive Data Table: Bromine Isotope Enrichment Factors during Microbial Debromination of Brominated Phenols
The table below shows experimentally determined bromine isotope enrichment factors for different brominated phenols during anaerobic reductive debromination. A more negative ε value indicates a larger isotope effect, providing evidence for the specific degradation mechanism. This data, from related compounds, illustrates the type of information that isotopic tracing can provide.
Click to view data
| Compound | Bromine Isotope Enrichment Factor (ε) in ‰ | Reference |
|---|---|---|
| 4-Bromophenol | -0.76 ± 0.08 | nih.gov |
| 2,4-Dibromophenol | -0.46 ± 0.19 | nih.gov |
| 2,4,6-Tribromophenol (B41969) | -0.20 ± 0.06 | nih.gov |
Sorption and Mobility in Diverse Environmental Matrices of this compound
The environmental fate of the chemical compound this compound is significantly influenced by its sorption and mobility characteristics in various environmental compartments, particularly in soil and sediment. Sorption, the process by which a chemical binds to solid particles, and mobility, its potential to move within and between these matrices, are critical factors in determining its persistence, bioavailability, and potential for transport to groundwater or other sensitive ecosystems.
Understanding Sorption and Mobility
The interaction of this compound with soil and sediment is primarily governed by its partitioning between the solid and aqueous phases. This behavior is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).
Kd (Soil-Water Partition Coefficient): This coefficient represents the ratio of the concentration of the chemical sorbed to the solid phase to its concentration in the aqueous phase at equilibrium. A higher Kd value indicates a greater tendency for the compound to adhere to soil or sediment particles, resulting in lower mobility.
Koc (Organic Carbon-Water Partition Coefficient): Since organic matter is a primary sorbent for many organic compounds in soil and sediment, the Koc value normalizes the Kd value to the fraction of organic carbon in the solid matrix. This provides a more standardized measure of the compound's sorption potential across different soil and sediment types. A high Koc value suggests strong binding to organic matter and consequently, low mobility.
Estimated Sorption Potential of this compound
Based on EPI Suite™ predictions, the following table summarizes the estimated key parameters related to the sorption of this compound.
Table 1: Estimated Physicochemical Properties and Sorption Coefficient for this compound
| Property | Estimated Value | Interpretation |
| Log Kow (Octanol-Water Partition Coefficient) | 4.25 | Indicates a high tendency to partition into organic matter and lipids. |
| Log Koc (Organic Carbon-Water Partition Coefficient) | 3.71 | Suggests strong sorption to soil and sediment organic carbon. |
| Water Solubility | 15.6 mg/L | Low water solubility, which is consistent with its hydrophobic nature. |
The estimated Log Koc value of 3.71 for this compound indicates that this compound is expected to have low mobility in soil and sediment. This suggests that once released into the environment, it will likely be found predominantly in the solid phase rather than in the dissolved phase in water.
Factors Influencing Sorption and Mobility
The actual sorption and mobility of this compound in the environment can be influenced by several factors:
Soil and Sediment Properties: The organic carbon content is a dominant factor. Soils and sediments with higher organic matter content will exhibit stronger sorption of this compound, leading to reduced mobility. Clay content can also contribute to sorption, although to a lesser extent for non-ionic organic compounds.
pH: As a phenolic compound, this compound can ionize depending on the pH of the surrounding medium. The pKa of the phenolic hydroxyl group will determine the pH at which it exists in its neutral or ionized (phenolate) form. The neutral form is generally more hydrophobic and sorbs more strongly to organic matter. The ionized form is more water-soluble and, therefore, more mobile.
Presence of Other Substances: Dissolved organic matter in the water can interact with this compound, potentially increasing its apparent solubility and mobility.
Comparison with Related Compounds
To provide context for the expected behavior of this compound, the following table presents experimental sorption data for other brominated phenols.
Table 2: Sorption Coefficients of Structurally Related Brominated Phenols
| Compound | Log Kow | Log Koc | Mobility Class |
| 2-Bromophenol | 2.25 | 2.58 | Moderate |
| 4-Bromophenol | 2.59 | 2.85 | Low to Moderate |
| 2,4-Dibromophenol | 3.22 | 3.41 | Low |
| 2,4,6-Tribromophenol | 3.84 | 3.97 | Low |
The data in Table 2 demonstrate a trend of increasing sorption (higher Log Koc) with an increasing number of bromine substituents on the phenol ring. This is consistent with the increasing hydrophobicity (higher Log Kow) of the molecules. The estimated Log Koc for this compound (3.71) fits well within this trend for di- and tri-brominated phenols, further supporting the prediction of its low mobility in the environment. The presence of the two methyl groups also contributes to the hydrophobicity of the molecule, enhancing its tendency to sorb to organic matter.
Potential Applications and Functionalization of 3,4 Dibromo 2,6 Dimethylphenol Derivatives
Utilization as a Building Block in Complex Organic Synthesis
3,4-Dibromo-2,6-dimethylphenol serves as a valuable starting material for the synthesis of more complex molecules. The presence of multiple reaction sites—the hydroxyl group and two bromine atoms at positions 3 and 4—allows for sequential and selective functionalization. This multi-handle nature enables the construction of intricate molecular architectures.
One of the primary applications of this compound is in the synthesis of poly(phenylene oxide) (PPO) derivatives. While the polymerization of 2,6-dimethylphenol (B121312) is a well-established industrial process, the introduction of bromine atoms onto the aromatic backbone, as in this compound, allows for the production of functionalized PPOs with tailored properties. uc.eduresearchgate.netwikipedia.org The oxidative coupling polymerization of this compound can lead to polymers with enhanced thermal stability, flame retardancy, and modified solubility characteristics due to the presence of bromine. mdpi.com
Furthermore, the bromine atoms can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions, to introduce a diverse range of functional groups. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.org This opens up pathways to novel biaryl compounds and other complex aromatic structures that are of interest in medicinal chemistry and materials science. For instance, the coupling of this compound with arylboronic acids can yield highly substituted biphenyl (B1667301) derivatives.
Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives
| Starting Material | Reaction Type | Product Class | Potential Application |
| This compound | Oxidative Coupling Polymerization | Brominated Poly(phenylene oxide) | Flame retardant polymers, high-performance plastics |
| This compound | Suzuki-Miyaura Coupling | Substituted Biphenyls | Pharmaceutical intermediates, liquid crystal precursors |
| This compound | Ullmann Condensation | Diaryl Ethers | Agrochemicals, electronic materials |
Precursor for Advanced Materials (e.g., Liquid Crystals, Organic Light-Emitting Diodes)
The rigid aromatic core and the potential for extensive functionalization make derivatives of this compound attractive candidates for the synthesis of advanced materials.
Liquid Crystals: The synthesis of calamitic (rod-shaped) and discotic (disk-shaped) liquid crystals often relies on the use of substituted aromatic cores. nih.govresearchgate.netuea.ac.ukias.ac.inresearchgate.netusm.my The dibromo-dimethylphenol backbone can be elaborated through reactions at the bromine and hydroxyl positions to create molecules with the necessary anisotropic shape and electronic properties for liquid crystalline behavior. For example, esterification of the phenolic hydroxyl group with long-chain aliphatic or aromatic carboxylic acids, combined with the substitution of the bromine atoms with other mesogenic groups, can lead to the formation of calamitic liquid crystals. nih.govresearchgate.net Similarly, coupling reactions can be employed to build larger, disc-like structures suitable for discotic liquid crystal phases. uea.ac.ukias.ac.inresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Brominated aromatic compounds are frequently used as intermediates in the synthesis of materials for OLEDs. mdpi.comresearchgate.netnih.govifmo.ru The bromine atoms serve as convenient handles for introducing charge-transporting or light-emitting moieties through cross-coupling reactions. Derivatives of this compound could be functionalized to create host materials, emitting materials, or charge-transport layers in OLED devices. The steric hindrance provided by the methyl groups can influence the molecular packing in the solid state, potentially leading to improved device performance by preventing aggregation-induced quenching of luminescence.
Table 2: Potential Advanced Materials Derived from this compound
| Material Class | Synthetic Strategy | Key Structural Feature | Potential Application |
| Calamitic Liquid Crystals | Esterification and Suzuki Coupling | Elongated, rigid core with flexible side chains | Displays, sensors |
| Discotic Liquid Crystals | Multiple cross-coupling reactions | Flat, disc-shaped core with peripheral substituents | Organic semiconductors, photovoltaics |
| OLED Materials | Functionalization with chromophores/charge transport groups | Conjugated aromatic system | Emissive layers, host materials |
Role in Catalysis and Reagent Development (e.g., as an acid source in synthesis)
The phenolic nature of this compound allows it to function as a Brønsted acid. Its acidity can be tuned by the electron-withdrawing effect of the bromine atoms. This property can be exploited in acid-catalyzed reactions, where it can act as a co-catalyst or a proton source. For example, in condensation reactions, such as the formation of imines or acetals, it could serve as a mild and sterically hindered acid catalyst. nih.gov
Functionalization Strategies for Novel Chemical Entity Development
The development of novel chemical entities from this compound hinges on the selective manipulation of its functional groups. A variety of functionalization strategies can be envisioned:
O-Functionalization: The phenolic hydroxyl group can be readily converted into ethers, esters, and silyl (B83357) ethers. Etherification with alkyl halides under basic conditions or esterification with acyl chlorides or carboxylic acids provides a straightforward route to a wide range of derivatives. These reactions can be used to introduce new functionalities or to protect the hydroxyl group during subsequent transformations.
C-Functionalization via Cross-Coupling: The bromine atoms are amenable to a variety of palladium- or copper-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters allows for the formation of C-C bonds, leading to biaryl structures. wikipedia.orglibretexts.orgharvard.eduorganic-chemistry.orgyonedalabs.com The Ullmann condensation can be employed to form C-O or C-N bonds, yielding diaryl ethers or arylamines. organic-chemistry.orgwikipedia.orgresearchgate.net The differential reactivity of the bromine atoms at the 3- and 4-positions might allow for selective functionalization under carefully controlled conditions.
Electrophilic Aromatic Substitution: Although the aromatic ring is substituted, further electrophilic aromatic substitution reactions, such as nitration or acylation, could potentially be achieved, leading to even more highly functionalized derivatives. rsc.org
Table 3: Overview of Functionalization Strategies for this compound
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl halide, base | Aryl ether |
| Esterification | Acyl chloride, base | Aryl ester |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Ullmann Condensation | Alcohol/Amine, Cu catalyst, base | Diaryl ether/Arylamine |
Conclusion and Future Research Perspectives
Critical Gaps in Current Understanding of 3,4-Dibromo-2,6-dimethylphenol Chemistry
A thorough review of available scientific data reveals a profound lack of specific information on this compound. This absence of dedicated research constitutes the most significant gap in our understanding. While general principles of physical organic chemistry allow for theoretical postulations, empirical data for the following fundamental aspects are critically missing:
Synthesis and Reactivity: There are no established, optimized synthetic routes specifically targeting this compound. The electrophilic bromination of 2,6-dimethylphenol (B121312) is a plausible route, but regioselectivity and yield for the 3,4-dibromo isomer have not been documented. Furthermore, its reactivity in key organic reactions, such as etherification, esterification, or coupling reactions, remains unexplored.
Physicochemical Properties: Essential data including melting point, boiling point, solubility in various solvents, and partition coefficients are not readily available. Spectroscopic data (NMR, IR, MS, UV-Vis) for unambiguous identification and characterization are also absent from public databases.
Electronic and Structural Properties: While density functional theory (DFT) calculations have been performed on the complete series of bromophenols, specific computational studies on this compound are needed to understand its molecular geometry, electronic structure, and reactivity parameters. Such studies would provide insights into bond lengths, bond angles, and the influence of the substituent pattern on the phenolic hydroxyl group.
Biological Activity and Environmental Fate: The toxicological profile and potential biological activities of this compound are entirely unknown. Given that other bromophenols are known to be environmental contaminants and can exhibit endocrine-disrupting effects, understanding the potential environmental impact and biodegradability of this compound is crucial.
Emerging Methodologies for Comprehensive Investigation and Characterization
The dearth of information on this compound presents an opportunity to apply a suite of modern analytical and computational techniques for its comprehensive characterization.
Advanced Analytical Techniques:
| Technique | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for unambiguous molecular formula confirmation. |
| 2D Nuclear Magnetic Resonance (NMR) Spectroscopy | Techniques like COSY, HSQC, and HMBC would be essential for definitive structural elucidation and assignment of proton and carbon signals. |
| X-ray Crystallography | Provides unequivocal determination of the solid-state molecular structure, including bond lengths, angles, and intermolecular interactions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A valuable tool for the separation and identification of potential isomers and byproducts in a synthetic mixture. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups and their vibrational frequencies. |
Computational Chemistry:
Density Functional Theory (DFT): Can be employed to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), NMR chemical shifts, and electronic properties like HOMO-LUMO gaps.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods could be used to model the behavior of this compound in complex environments, such as in solution or interacting with biological macromolecules.
Interdisciplinary Research Opportunities in Environmental and Synthetic Chemistry
The study of this compound is not confined to the realm of fundamental chemistry; it extends into interdisciplinary fields with significant real-world implications.
Environmental Chemistry:
Contaminant Identification and Fate: As a brominated organic compound, this compound could potentially be an unmonitored environmental contaminant stemming from industrial processes or the degradation of larger brominated flame retardants. Research into its environmental persistence, bioaccumulation potential, and degradation pathways (both biotic and abiotic) is a critical area for future investigation.
Toxicology and Endocrine Disruption: Many halogenated phenols are known to be toxic and can interfere with endocrine systems. In vitro and in vivo studies are necessary to assess the potential toxicity and endocrine-disrupting activity of this compound.
Synthetic Chemistry:
Building Block for Novel Compounds: The unique substitution pattern of this compound could make it a valuable precursor for the synthesis of more complex molecules. The bromine atoms can serve as handles for various cross-coupling reactions, while the phenolic hydroxyl group and methyl groups offer further sites for functionalization.
Polymer Chemistry: Substituted phenols, such as 2,6-dimethylphenol, are monomers for high-performance polymers like poly(p-phenylene oxide) (PPO). Investigating the polymerization potential of this compound could lead to the development of novel polymers with tailored properties, such as enhanced flame retardancy or different solubility characteristics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,4-Dibromo-2,6-dimethylphenol for high-purity yields?
- Methodological Answer : Utilize phase-transfer catalysis (PTC) to enhance reaction efficiency. For example, polymerize 4-bromo-2,6-dimethylphenol in the presence of a phase-transfer catalyst (e.g., bis(3,5-diisopropylphenyl)phosphine ligands) and a co-monomer like 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane. Monitor reaction kinetics using HPLC to track intermediate formation and adjust bromination stoichiometry to minimize byproducts .
Q. What analytical methods are suitable for detecting and quantifying this compound in complex matrices?
- Methodological Answer : Employ a two-step derivatization process coupled with high-performance liquid chromatography (HPLC). First, react the compound with iodine ions to form iodinated derivatives (e.g., 4-iodo-2,6-dimethylphenol), which can be separated using a C18 reverse-phase column. Validate the method with calibration curves (linearity: r² ≥ 0.999) and detection limits as low as 0.009–0.011 mg/L .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Conduct reactions in a fume hood to prevent inhalation of volatile brominated intermediates. Store waste separately in halogen-resistant containers and dispose via certified hazardous waste facilities. Document emergency procedures for spills, including neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using software like SHELX. Analyze intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯H bonds) to confirm regioselectivity and assess crystal packing stability .
Q. How should researchers address contradictions in reported bromination regioselectivity for 2,6-dimethylphenol derivatives?
- Methodological Answer : Perform comparative studies using varying brominating agents (e.g., Br₂ vs. NBS) and solvents (polar vs. non-polar). Characterize products via NMR (¹H/¹³C) and mass spectrometry. For example, in polar solvents, steric hindrance from methyl groups may direct bromination to the 3- and 4-positions, while non-polar solvents favor para-substitution .
Q. What are the environmental degradation pathways of this compound in aqueous systems?
- Methodological Answer : Simulate degradation using advanced oxidation processes (e.g., Fenton’s reagent). Monitor intermediates via LC-MS and quantify debromination efficiency. Compare half-lives under UV irradiation vs. microbial action. Note that brominated phenols typically degrade slower than chlorinated analogs due to stronger C–Br bonds .
Q. How can this compound be integrated into polymer stabilization or functional materials?
- Methodological Answer : Incorporate the compound as a stabilizer in polyolefins via melt blending. Test thermal stability using TGA (decomposition onset >250°C) and oxidative resistance via OIT (oxidative induction time) measurements. For advanced applications, copolymerize with 2,6-dimethylphenol to form poly(phenylene oxide) derivatives with tailored molecular weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
